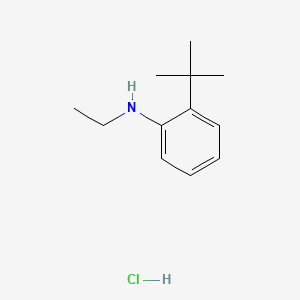
2-tert-butyl-N-ethylanilinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butyl-N-ethylanilinehydrochloride is an organic compound that features a tert-butyl group and an ethyl group attached to an aniline ring
Métodos De Preparación
The synthesis of 2-tert-butyl-N-ethylanilinehydrochloride typically involves the alkylation of 2-tert-butylaniline with ethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Análisis De Reacciones Químicas
2-tert-butyl-N-ethylanilinehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitrating agents.
Aplicaciones Científicas De Investigación
2-tert-butyl-N-ethylanilinehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein labeling due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-tert-butyl-N-ethylanilinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The tert-butyl and ethyl groups can influence the compound’s binding affinity and specificity towards these targets, thereby modulating its biological activity. The exact pathways and molecular targets can vary based on the context of its use .
Comparación Con Compuestos Similares
2-tert-butyl-N-ethylanilinehydrochloride can be compared with other similar compounds such as:
2-tert-butylaniline: Lacks the ethyl group, which can affect its reactivity and applications.
N-ethylaniline: Lacks the tert-butyl group, leading to different steric and electronic properties.
2-tert-butyl-N-methylaniline: Similar structure but with a methyl group instead of an ethyl group, which can influence its chemical behavior and applications.
Propiedades
Fórmula molecular |
C12H20ClN |
|---|---|
Peso molecular |
213.75 g/mol |
Nombre IUPAC |
2-tert-butyl-N-ethylaniline;hydrochloride |
InChI |
InChI=1S/C12H19N.ClH/c1-5-13-11-9-7-6-8-10(11)12(2,3)4;/h6-9,13H,5H2,1-4H3;1H |
Clave InChI |
ZTLQGXGXGCRELY-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC=CC=C1C(C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



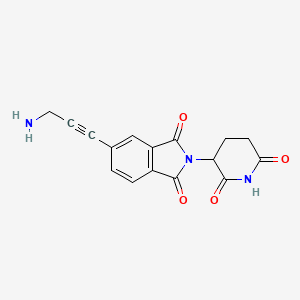

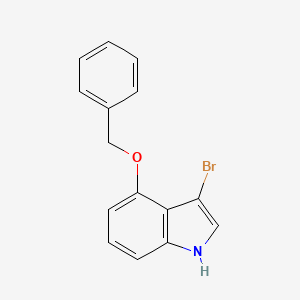
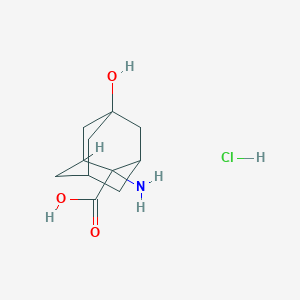
![[2-(Cycloheptylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B13552769.png)

![[(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B13552782.png)
![3-Amino-1-(benzo[b]thiophen-2-yl)propan-1-ol](/img/structure/B13552790.png)
![1-[(2-Aminoethyl)sulfanyl]-2-methoxyethanehydrochloride](/img/structure/B13552791.png)
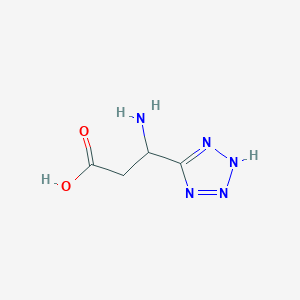
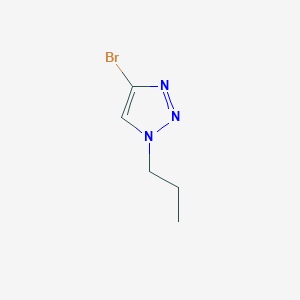
![2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B13552819.png)

